Dodecaprenyl-MPDA
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Overview
Description
Preparation Methods
The synthesis of Dodecaprenyl-MPDA involves the esterification of dodecaprenyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide to form the diammonium salt. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents such as dichloromethane or chloroform.
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dodecaprenyl-MPDA undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phosphates and other oxidized derivatives.
Reduction: Reduction reactions can yield dodecaprenyl alcohol and other reduced forms.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different esters and salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodecaprenyl-MPDA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Dodecaprenyl-MPDA involves its interaction with cellular membranes and enzymes. It can modulate the activity of certain enzymes by acting as a substrate or inhibitor. The molecular targets include enzymes involved in lipid metabolism and signal transduction pathways . The compound’s effects are mediated through its ability to integrate into lipid bilayers and alter membrane properties.
Comparison with Similar Compounds
Dodecaprenyl-MPDA is unique due to its long polyprenyl chain and specific phosphate ester structure. Similar compounds include:
- Decaprenyl phosphate
- Undecaprenyl phosphate
- Octaprenyl phosphate
These compounds share similar structural features but differ in the length of the polyprenyl chain and the specific functional groups attached . This compound’s unique structure imparts distinct physicochemical properties and biological activities, making it valuable for specific research applications.
Biological Activity
Dodecaprenyl-MPDA, also known as decaprenyl diphosphate (DPP), is a polyprenyl compound that plays a crucial role in the biosynthesis of essential components in the cell walls of mycobacteria, particularly Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, focusing on its synthesis, enzymatic functions, and implications for tuberculosis treatment.
Overview of this compound
This compound is synthesized through the action of specific prenyl diphosphate synthases, which catalyze the sequential condensation of isopentenyl diphosphate (IPP) with allylic diphosphates. In mycobacteria, DPP serves as a precursor for decaprenyl phosphate, which is vital for the formation of mycolyl-arabinogalactan-peptidoglycan complexes and lipoarabinomannan, essential components of the mycobacterial cell wall .
Enzymatic Synthesis
The enzyme responsible for the synthesis of this compound in M. tuberculosis is encoded by the open reading frame Rv2361c. This enzyme has been characterized to have specific substrate preferences and catalytic efficiencies:
- Substrate Specificity : Rv2361c can utilize various allylic substrates including:
- ω,E,Z-farnesyl diphosphate (FPP)
- Geranyl diphosphate
- Neryl diphosphate
- Catalytic Efficiency : The enzyme exhibits optimal activity with a Km value for IPP at 89 µM and for ω,E,Z-FPP at 29 µM .
Reaction Mechanism
The enzymatic reaction involves the addition of IPP to the allylic substrate, resulting in the formation of this compound. The reaction is dependent on divalent cations such as Mg²⁺ and exhibits optimal activity at a pH range between 7.5 and 8.5. Detergents like Triton X-100 enhance enzyme activity, indicating a requirement for membrane-associated environments for optimal function .
Antimycobacterial Activity
This compound is integral to the mycobacterial cell wall biosynthesis pathway. Disruption of this pathway can lead to significant impairments in bacterial growth and survival. Studies have demonstrated that compounds targeting the enzymes involved in DPP synthesis can exhibit potent antimycobacterial effects:
- Case Study : Research utilizing a D. discoideum - M. marinum infection model has shown that certain natural compounds can inhibit intracellular growth by more than 20%, highlighting the potential for developing new therapeutics targeting DPP synthesis pathways .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value |
---|---|
Molecular Weight | 33,790.985 Da |
Enzyme Activity | Dependent on Mg²⁺ and pH 7.5-8.5 |
Km for IPP | 89 µM |
Km for ω,E,Z-FPP | 29 µM |
Optimal Conditions | pH 7.5-8.5; presence of detergent |
Antimycobacterial Efficacy | Inhibits M. marinum growth by >20% |
Properties
IUPAC Name |
diazanium;[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H99O4P.2H3N/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-64-65(61,62)63;;/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H2,61,62,63);2*1H3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFTPYDAPOAFB-AVYAWHPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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